molecular formula C11H15BO4 B15355685 [3-(Oxan-3-yloxy)phenyl]boronic acid

[3-(Oxan-3-yloxy)phenyl]boronic acid

Cat. No.: B15355685
M. Wt: 222.05 g/mol
InChI Key: UCDRMFYQMSPTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Oxan-3-yloxy)phenyl]boronic acid (IUPAC name: [3-(oxolan-3-yloxymethyl)phenyl]boronic acid) is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the 1-position and an oxolane (tetrahydrofuran) ring linked via an oxymethylene (-CH₂-O-) group at the 3-position. Its molecular formula is C₁₁H₁₅BO₄, with a molecular weight of 222.05 g/mol ().

Properties

Molecular Formula

C11H15BO4

Molecular Weight

222.05 g/mol

IUPAC Name

[3-(oxan-3-yloxy)phenyl]boronic acid

InChI

InChI=1S/C11H15BO4/c13-12(14)9-3-1-4-10(7-9)16-11-5-2-6-15-8-11/h1,3-4,7,11,13-14H,2,5-6,8H2

InChI Key

UCDRMFYQMSPTAA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OC2CCCOC2)(O)O

Origin of Product

United States

Biological Activity

[3-(Oxan-3-yloxy)phenyl]boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring with an oxolane (tetrahydrofuran) moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting specific biological pathways. The boronic acid group allows for reversible covalent interactions with diols, which is significant in various biochemical contexts.

The synthesis of this compound can be achieved through several methods, including:

  • Borylation of phenolic compounds : Utilizing boron reagents to introduce the boronic acid functionality.
  • Suzuki Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques with aryl halides and boronic acids.

The presence of the oxolane substituent may enhance solubility and binding characteristics compared to other boronic acids, potentially increasing its bioactivity or selectivity towards certain biological targets.

Anticancer Properties

Boronic acids have been studied for their anticancer properties, particularly in the context of proteasome inhibition. The compound this compound may exhibit similar properties as seen with bortezomib, a well-known proteasome inhibitor. Research indicates that boronic acids can induce apoptosis in cancer cells by disrupting protein degradation pathways.

Antibacterial Activity

Studies have shown that various phenylboronic acids possess antibacterial activity against strains such as Escherichia coli and Bacillus cereus. The mechanism often involves the inhibition of bacterial enzymes that rely on diol substrates, leading to impaired bacterial growth and survival.

Interaction with Insulin

Recent theoretical models suggest that boronic acids can interact effectively with insulin, stabilizing its conformation and potentially enhancing its biological activity. Computational docking studies indicate that certain derivatives exhibit strong binding affinities towards insulin's active site, which could be beneficial in diabetes management.

Case Study 1: Antitumor Activity

In a study investigating the effects of various boronic acids on tumor cell lines, this compound was found to significantly reduce cell viability in breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

Case Study 2: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of several boronic acids, including this compound. The results demonstrated a notable reduction in bacterial colony-forming units (CFUs), indicating its potential as an antibacterial agent.

Data Tables

Compound Activity Target Reference
This compoundAnticancerProteasome
This compoundAntibacterialE. coli, B. cereus
3-Benzyloxyphenylboronic acidInsulin interactionInsulin

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylboronic Acids

Benzyloxy-Substituted Analogs
  • [3-(Benzyloxy)phenyl]boronic acid (CAS 156682-54-1): Structure: Benzyloxy (-OCH₂C₆H₅) substituent at the 3-position. Applications: Used in synthesizing fluorescent probes and antitumor agents ().
Trifluoromethoxy-Substituted Analogs
  • 3-(Trifluoromethoxy)phenylboronic acid :
    • Structure : -OCF₃ substituent at the 3-position.
    • Properties : Higher acidity (pKa ~7.2) due to electron-withdrawing -CF₃, improving reactivity in esterification and glycosylation reactions. Demonstrated moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) ().
Methacrylamido-Substituted Analogs
  • 3-Methacrylamidophenylboronic acid :
    • Structure : Methacrylamide (-NHCOC(CH₂)=CH₂) substituent at the 3-position.
    • Applications : Used in polymer-based sensors and hydrogels due to its photoresponsive and crosslinking capabilities ().

Heterocyclic Boronic Acids

Triazole-Substituted Analogs
  • 1-Amido-2-triazolylethaneboronic acid :
    • Structure : Triazole ring replaces the phenyl group in earlier analogs.
    • Activity : Exhibits potent inhibition of β-lactamases (Ki = 0.8 nM) and improved MIC values against E. coli (2 µg/mL) compared to phenyl-substituted analogs (Ki = 1.2 nM, MIC = 8 µg/mL) ().
Pyridinylboronic Acids
  • Pyridin-3-ylboronic acid: Structure: Boronic acid attached to a pyridine ring.

Functional Comparison

Physicochemical Properties

Compound Aqueous Solubility logP Stability in RPMI Medium Reference
[3-(Oxan-3-yloxy)phenyl]BA Moderate 1.8 Stable
[4-(4-Propoxyphenyl)phenyl]BA Low 3.2 Precipitates
3-MethacrylamidophenylBA Low 2.5 Polymerizes

Key Insight : The oxolane group improves aqueous solubility compared to highly lipophilic analogs like [4-(4-propoxy)phenyl]boronic acid, which precipitates in cell culture media ().

Q & A

Basic Questions

Q. What are the key synthetic routes for [3-(Oxan-3-yloxy)phenyl]boronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a halogenated phenyl precursor (e.g., 3-bromo-4-(oxan-3-yloxy)benzene) is reacted with bis(pinacolato)diboron under Suzuki-Miyaura conditions. Key factors include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol% loading) .
  • Base : Potassium carbonate or sodium hydroxide to stabilize the boronate intermediate.
  • Solvent : THF or DMF at 80–100°C for 6–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
    • Yield optimization requires strict control of moisture and oxygen levels to prevent boronic acid trimerization or hydrolysis.

Q. How can the purity and structural integrity of this compound be validated in synthetic chemistry research?

  • Analytical Workflow :

  • HPLC/LC-MS/MS : Quantify impurities (e.g., residual precursors, boroxines) with detection limits <1 ppm using C18 columns and acetonitrile/water gradients .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., oxan-3-yloxy proton signals at δ 3.5–4.5 ppm) and absence of side products .
  • Elemental Analysis : Verify boron content (theoretical ~4.8%) and C/H ratios.
  • FT-IR : Confirm B-O and B-C vibrations (1350–1450 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective in analyzing and resolving contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

  • Contradiction Resolution :

  • Dynamic Effects : Variable-temperature NMR to assess rotational barriers of the oxan-3-yloxy group, which may cause signal splitting .
  • Computational Modeling : Density Functional Theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding (e.g., boronic acid dimerization) .

Q. How does the oxan-3-yloxy substituent influence the reactivity of this compound in cross-coupling reactions compared to other aryl boronic acids?

  • Reactivity Analysis :

  • Electron-Donating Effect : The oxan-3-yloxy group donates electron density via oxygen, accelerating transmetalation in Suzuki couplings but potentially reducing oxidative addition rates with electron-rich aryl halides .
  • Steric Effects : The tetrahydropyran ring introduces moderate steric hindrance, slowing reactions with bulky substrates (e.g., ortho-substituted aryl halides).
  • Comparative Data : Reactions with 3-methoxyphenylboronic acid show ~15% faster kinetics, while 3-trifluoromethylphenylboronic acid is ~30% slower due to electronic differences .

Q. What are the design considerations for incorporating this compound into fluorescent probes or sensors for detecting biological molecules?

  • Sensor Design :

  • Boronic Acid-Diol Binding : Utilize reversible ester formation with vicinal diols (e.g., glucose, glycoproteins). The oxan group enhances water solubility, reducing aggregation in aqueous media .
  • Fluorophore Integration : Conjugate with carbon dots or BODIPY dyes via amide coupling; monitor quenching via photoinduced electron transfer (PET) upon analyte binding.
  • Selectivity : Competitive assays with fructose or mannose to validate specificity. Sensitivity can reach μM levels in serum .

Q. How can computational methods predict the mutagenic potential or toxicity of this compound, and what in vitro assays validate these predictions?

  • Predictive Workflow :

  • QSAR Models : Use Derek Nexus or Toxtree to flag structural alerts (e.g., boronate esters’ potential for DNA adduct formation) .
  • Molecular Docking : Screen for interactions with metabolic enzymes (e.g., cytochrome P450) or DNA repair proteins.
    • Experimental Validation :
  • Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100 ± metabolic activation .
  • Cytotoxicity Assays : Measure IC₅₀ in HEK293 or HepG2 cells; compare with structurally similar boronic acids (e.g., IC₅₀ ~50 μM for tubulin inhibitors like combretastatin analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.